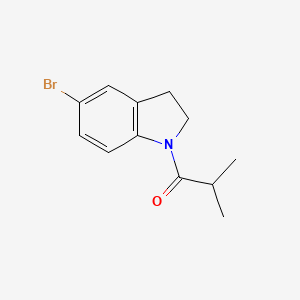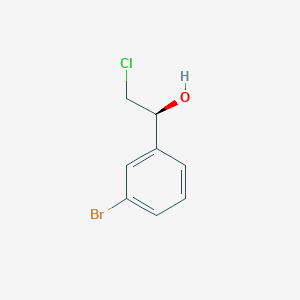
(s)-1-(3-Bromophenyl)-2-chloroethan-1-ol
Descripción general
Descripción
-(S)-1-(3-Bromophenyl)-2-chloroethan-1-ol, also known as S-Bromochloroethanol, is a derivative of ethanol with a bromine and chlorine atom attached in the para-position of the phenyl ring. It is a colorless liquid with a characteristic odor that is soluble in water and has a boiling point of 132.7 °C. S-Bromochloroethanol has been used in a variety of research applications due to its ability to act as a reagent in organic synthesis and its diverse biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Optical and Electronic Properties
Derivatives similar to (S)-1-(3-Bromophenyl)-2-chloroethan-1-ol have been investigated for their linear, second, and third-order nonlinear optical (NLO) properties. Such studies are crucial for understanding the potential of these compounds in semiconductor devices and organic electronics. For instance, chalcone derivatives, which share structural similarities with the target compound, have shown promising optoelectronic and charge transport properties, suggesting their applicability in semiconductor devices due to significant electron transfer integral values indicating better electron transport materials suitable for n-type organic semiconductor devices (Shkir et al., 2019).
Synthesis of Novel Compounds
Research has focused on synthesizing novel derivatives and exploring their chemical properties. For example, reactions involving bromophenyl compounds have led to the formation of tertiary amino alcohols, suggesting the potential for synthesizing a broad series of compounds with diverse chemical functionalities (Isakhanyan et al., 2008). Such synthetic pathways could be relevant for the development of new materials and pharmaceuticals.
Structural and Conformational Analysis
Studies have been conducted to understand the conformational equilibrium and molecular structure of related dihaloethanes. For instance, the rotational isomerism of 1-bromo-2-chloroethane was examined using Raman and ultrasonic spectroscopy, providing insights into the conformational dynamics of such molecules (Koda et al., 1989). This information is crucial for understanding the behavior of such compounds under different conditions and can inform their application in various scientific fields.
Catalysis and Reaction Mechanisms
Certain bromophenyl compounds have been studied for their role in catalysis and reaction mechanisms. For example, cyclopalladated complexes involving bromophenyl pyridine were investigated for their luminescent properties and application in coupling reactions, demonstrating the potential of such compounds in catalytic processes and organic synthesis (Xu et al., 2014).
Propiedades
IUPAC Name |
(1S)-1-(3-bromophenyl)-2-chloroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNYFQPYJRBWNX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)[C@@H](CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



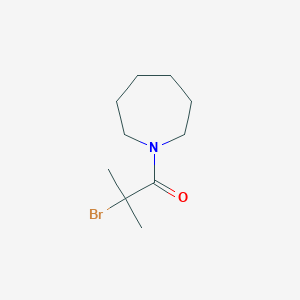

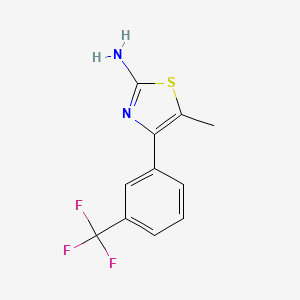

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1406071.png)


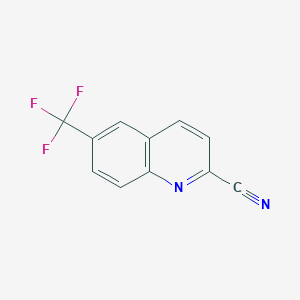
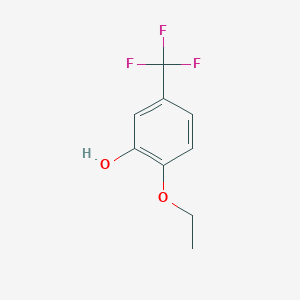

![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)
